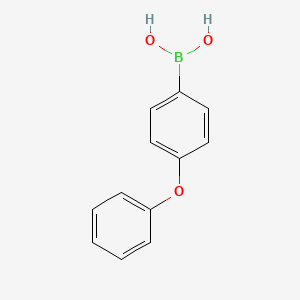

4-Phenoxyphenylboronic acid

概述

描述

4-苯氧基苯硼酸是一种有机化合物,分子式为C12H11BO3。它是一种硼酸衍生物,其特征在于一个连接到苯环上的苯氧基,该苯环进一步与硼酸基团键合。 该化合物广泛应用于有机合成,特别是在铃木-宫浦偶联反应中,该反应是一种形成碳-碳键的强大方法 .

准备方法

合成路线和反应条件: 4-苯氧基苯硼酸的制备通常涉及在四氢呋喃作为溶剂的情况下,用镁与4-溴二苯醚反应形成格氏试剂。然后,该格氏试剂与三甲基硼酸酯反应,随后用盐酸水解得到粗产物。 最终产物在纯化后获得 .

工业生产方法: 4-苯氧基苯硼酸的工业生产遵循类似的合成路线。 该过程涉及使用容易获得且具有成本效益的原料、温和的反应条件和简单的纯化步骤,使其适合大规模生产 .

化学反应分析

反应类型: 4-苯氧基苯硼酸会发生各种化学反应,包括:

铃木-宫浦偶联反应: 该反应涉及在钯催化剂存在下与不同的芳基卤化物反应形成碳-碳键.

氧化三氟甲基化: 该反应使用Chan-Lam型条件制备1-苯氧基-4-(三氟甲基)苯.

常见试剂和条件:

钯催化剂: 用于铃木-宫浦偶联反应。

Chan-Lam条件: 用于氧化三氟甲基化。

主要产物:

芳基衍生物: 通过铃木-宫浦偶联反应形成。

1-苯氧基-4-(三氟甲基)苯: 通过氧化三氟甲基化形成.

4. 科研应用

4-苯氧基苯硼酸在科研中有多种应用,包括:

科学研究应用

Chemical Synthesis

1. Suzuki-Miyaura Coupling Reaction

One of the primary applications of 4-Phenoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction, a widely used method for synthesizing aryl derivatives. This reaction involves the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The utility of this compound in this context allows for the efficient synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals .

2. Trifluoromethylation Reactions

This compound can also be employed in oxidative trifluoromethylation reactions to synthesize compounds such as 1-phenoxy-4-(trifluoromethyl)benzene. This transformation utilizes Chan-Lam-type reaction conditions, showcasing the compound's versatility as a reactant in diverse chemical transformations .

Medicinal Chemistry

1. Drug Development

The compound plays a crucial role in the development of several pharmaceutical agents, particularly as a precursor for Bruton’s tyrosine kinase inhibitors. For instance, it is involved in the synthesis of evobrutinib, a potent inhibitor targeting Bruton’s tyrosine kinase, which is significant in treating various cancers and autoimmune diseases. This application highlights the importance of this compound in modern therapeutic strategies .

2. Anticancer Research

Research indicates that derivatives of this compound can be utilized to develop anticancer medications. These compounds work by irreversibly inhibiting specific protein activities within cancer cells, thereby impeding tumor growth and proliferation .

Material Science

1. Functional Materials

In material science, this compound is explored for its potential use in creating functional materials. Its ability to form stable complexes with various substrates makes it suitable for applications in sensor technology and organic electronics .

Summary Table of Applications

| Application Area | Specific Use | Significance |

|---|---|---|

| Chemical Synthesis | Suzuki-Miyaura coupling reaction | Efficient synthesis of aryl derivatives |

| Oxidative trifluoromethylation | Synthesis of trifluoromethylated compounds | |

| Medicinal Chemistry | Development of Bruton’s tyrosine kinase inhibitors (e.g., evobrutinib) | Targeted cancer therapy |

| Anticancer drug development | Inhibition of tumor growth | |

| Material Science | Creation of functional materials | Applications in sensors and organic electronics |

Case Studies

Case Study 1: Synthesis of Evobrutinib

In studies focused on evobrutinib, researchers utilized this compound to synthesize key intermediates that facilitate the drug's efficacy against B-cell malignancies. The process involved multiple steps utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and purity levels necessary for clinical applications.

Case Study 2: Development of Anticancer Agents

A research initiative explored various derivatives of this compound as potential anticancer agents. The findings demonstrated that specific modifications to the boronic acid structure enhanced its binding affinity to target proteins involved in cancer progression, leading to promising results in preclinical trials.

作用机制

4-苯氧基苯硼酸的作用机制主要涉及它在铃木-宫浦偶联反应中的作用。在该反应中,硼酸基团与钯催化剂相互作用,与芳基卤化物形成碳-碳键。 该过程通过形成钯络合物来促进,该络合物经历氧化加成、转金属化和还原消除步骤以生成最终产物 .

相似化合物的比较

类似化合物:

- 4-联苯硼酸

- 4-叔丁基苯硼酸

- 4-(三氟甲基)苯硼酸

- 苯硼酸

- 4-羟基苯硼酸

- 4-甲氧基苯硼酸

比较: 4-苯氧基苯硼酸因存在一个苯氧基而独一无二,与其他硼酸相比,它赋予了独特的反应性和性质。 这种独特的结构使其能够参与特定的反应,例如氧化三氟甲基化,而其他类似化合物可能效率不高 .

生物活性

4-Phenoxyphenylboronic acid (PPBo) is a boronic acid derivative that has garnered attention for its biological activity, particularly in the context of plant biology and potential therapeutic applications. This article reviews the available literature on the biological activity of PPBo, focusing on its mechanisms of action, effects on plant growth, and implications for chemical biology.

- Chemical Formula : CHBO

- Molecular Weight : 214.02 g/mol

- CAS Number : 51067-38-0

- Structure :

PPBo primarily functions as an auxin biosynthesis inhibitor , targeting the YUCCA (YUC) enzyme involved in the conversion of indole-3-pyruvate (IPyA) to indole-3-acetic acid (IAA), the principal auxin in plants. In vitro studies have demonstrated that PPBo exhibits competitive inhibition with a value of 56 nM, indicating a strong affinity for the YUC enzyme . This inhibition leads to reduced endogenous IAA levels, impacting various growth processes such as root elongation and lateral root formation in Arabidopsis thaliana seedlings .

Impact on Plant Growth

The application of PPBo has been shown to significantly affect plant development:

- Root Growth : Inhibition of primary root elongation and lateral root formation has been observed in wild-type Arabidopsis seedlings treated with PPBo .

- Gene Expression : Co-treatment with IAA mitigates the inhibitory effects of PPBo, suggesting that it does not interfere with auxin signaling pathways but rather inhibits biosynthesis .

Case Studies

- Arabidopsis thaliana Study :

- Ethylene Interaction :

Comparative Studies

A comparative analysis of PPBo with other boronic acid derivatives highlights its unique properties:

| Compound Name | (nM) | Biological Activity |

|---|---|---|

| This compound (PPBo) | 56 | Auxin biosynthesis inhibitor targeting YUC |

| 4-Biphenylboronic acid (BBo) | 67 | Similar auxin biosynthesis inhibition |

Both compounds exhibit comparable inhibition constants, indicating their potential as tools for studying auxin function in plants .

属性

IUPAC Name |

(4-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXUHRXGLWUOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370267 | |

| Record name | 4-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51067-38-0 | |

| Record name | 4-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | B-(4-Phenoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。